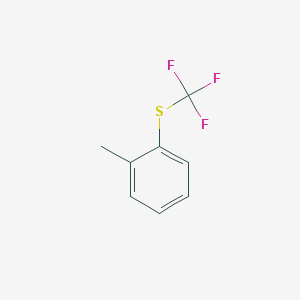

2-(Trifluoromethylthio)toluene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Trifluoromethylthio)toluene is a chemical compound that is part of a broader class of trifluoromethylthio compounds. These compounds are characterized by the presence of a trifluoromethylthio group (-SCF3) attached to a toluene ring. The trifluoromethylthio group is known for its electron-withdrawing properties and its ability to influence the reactivity and stability of the compounds it is part of.

Synthesis Analysis

The synthesis of compounds related to 2-(Trifluoromethylthio)toluene involves various methods. For instance, a method to prepare 2-(2,2,2-trifluoroethylidene)-1,3-dithiane monoxide, which is a useful synthetic intermediate for the synthesis of alpha-trifluoromethyl ketones, has been developed . Another synthesis approach involves the reaction of dithiophosphonates with (R)-1-[3,5-Bis(trifloromethyl)phenyl]ethanol in toluene, leading to the formation of a compound with a dithiophosphonate bridge .

Molecular Structure Analysis

The molecular structure of compounds containing the trifluoromethylthio group can be complex. For example, the gas-phase structure of 1-trifluoromethylthio-1,2,2-trifluoroethene was determined using gas electron diffraction and ab initio calculations, revealing that the S—CF3 bond is nearly perpendicular to the ethene plane . This orientation is significant as it suggests that the sulfur lone pair is perpendicular to the ethene π orbitals, which can have implications for the compound's reactivity.

Chemical Reactions Analysis

The reactivity of compounds similar to 2-(Trifluoromethylthio)toluene under various conditions has been studied. For example, the β-elimination of arenethiol from trans-2,3-bis(arylthio)-4-nitro-2,3-dihydrothiophenes in toluene has been examined, showing regiospecific syn-elimination to give 2-(arylthio)-4-nitrothiophenes . This study provides insights into the substituent effects on the mechanism of β-elimination reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylthio compounds are influenced by the trifluoromethylthio group. For instance, diiron toluene-3,4-dithiolate complexes with tris(3-fluorophenyl)phosphine or tris(4-trifluoromethylphenyl)phosphine have been synthesized and characterized, revealing their ability to catalyze the reduction of protons to molecular H2 in the presence of a weak acid . Additionally, toluene-3,4-dithiolatoarsenic(III)-O,O'-ditolyl/alkylene dithiophosphate compounds have been synthesized and characterized, showing distorted trigonal-bipyramidal geometry .

科学的研究の応用

Material Science and Chemistry

Clathrate Hydrates Formation : A study reported the spontaneous assembly of a 2-D clathrate hydrate when a copper complex crystallizes from toluene/water solutions, resulting in a material where planar arrays of the complex sandwich and hydrogen bond to 2-D sheets of water incorporating toluene molecules at regular intervals (Miyamoto et al., 2005). This highlights the potential of toluene derivatives in the formation of novel clathrate structures with potential applications in gas storage and separation technologies.

Catalysis and Synthesis : Toluene derivatives have been identified as novel carriers for xanthates, proving efficient in radical group transfer reactions. This enables the preparation and use of unprecedented S-tri/di-chloromethyl xanthates in radical additions to olefins, showcasing the versatility of toluene derivatives in synthetic chemistry (Dumeunier & Huber, 2014).

Environmental Science

Photocatalytic Degradation of Toluene : Research on the enhancement of visible light-driven toluene photocatalytic degradation using doped TiO2 highlights the potential environmental application of toluene and its derivatives in improving air quality by degrading volatile organic compounds (Winayu et al., 2021).

Fluorine Chemistry

Trifluoromethylthiolation Reagents : The development of shelf-stable electrophilic reagents for trifluoromethylthiolation demonstrates the importance of trifluoromethylthio groups in pharmaceutical and agrochemical sciences. This research underscores the potential utility of 2-(Trifluoromethylthio)toluene in the late-stage functionalization of drug molecules (Shao et al., 2015).

Catalysis

Methanol Oxidation : The application of metal-loaded nanohybrid thin films, prepared using the toluene–water interface, for methanol electrooxidation demonstrates the role of toluene derivatives in catalyzing important reactions with high CO tolerance, relevant for fuel cell technologies (Hoseini et al., 2014).

将来の方向性

The trifluoromethyl group, which is present in “2-(Trifluoromethylthio)toluene”, is gaining importance in various fields such as pharmaceuticals, agrochemicals, and materials . This suggests that research and development involving “2-(Trifluoromethylthio)toluene” and similar compounds will continue to be a significant area of focus in the future .

特性

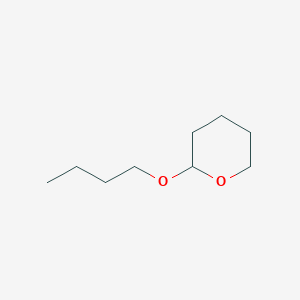

IUPAC Name |

1-methyl-2-(trifluoromethylsulfanyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3S/c1-6-4-2-3-5-7(6)12-8(9,10)11/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOBUJQKSMQKPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1SC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541065 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethylthio)toluene | |

CAS RN |

1736-75-0 |

Source

|

| Record name | 1-Methyl-2-[(trifluoromethyl)sulfanyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。